3'-Ethoxy-biphenyl-2-carboxylic acid

Vue d'ensemble

Description

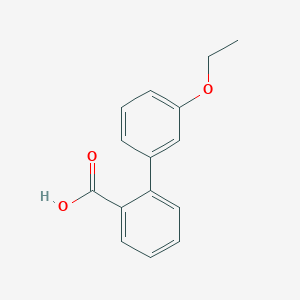

3’-Ethoxy-biphenyl-2-carboxylic acid is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 .

Molecular Structure Analysis

The InChI code for 3’-Ethoxy-biphenyl-2-carboxylic acid is1S/C15H14O3/c1-2-18-12-7-5-6-11(10-12)13-8-3-4-9-14(13)15(16)17/h3-10H,2H2,1H3,(H,16,17) . This indicates the presence of an ethoxy group attached to one of the carbon atoms in the biphenyl structure, and a carboxylic acid group attached to another carbon atom.

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Properties

The chemical synthesis and modification of compounds structurally related to 3'-Ethoxy-biphenyl-2-carboxylic acid have been explored for various applications. One significant synthesis approach involved the transformation of 4-methylsalicylic acid into ethyl 2-ethoxy-4-methylbenzonate, which was then subjected to carboxylation and selective hydrolysis, achieving an overall yield of 58% (W. Mi, 2006). This methodology underscores the potential for creating derivatives of 3'-Ethoxy-biphenyl-2-carboxylic acid through etherification and esterification processes, highlighting its versatility in organic synthesis.

Biomedical and Material Science Applications

In the field of biomedical sciences, derivatives of biphenyl carboxylic acids have been utilized as chemosensors for the selective and sensitive detection of metal ions in living cells. For instance, a compound integrating the aggregation-induced-emission (AIE) effect with carboxylic groups showed high selectivity towards Al(3+), with applications in bioimaging and real-time monitoring of aluminum ions in HeLa cells (Shilang Gui et al., 2015). This demonstrates the potential of 3'-Ethoxy-biphenyl-2-carboxylic acid derivatives in developing advanced materials for biological sensing and imaging.

Catalysis and Electrochemistry

In electrochemistry, tetra-carboxylic acid-based metal-organic frameworks (MOFs) incorporating 3'-Ethoxy-biphenyl-2-carboxylic acid derivatives have shown promise as high-performance bifunctional electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). These MOFs exhibit significant electrocatalytic performance due to the synergistic effect of hybridized metal clusters and the provision of open metal sites, marking them as potential materials for energy conversion and storage applications (Qi Qiu et al., 2020).

Environmental and Photophysical Research

Photophysical studies of related compounds, such as those incorporating the boronic acid functional group, have been conducted to understand their solvatochromic behavior and quantum yield in different solvents. These studies provide insights into the environmental responsiveness of such derivatives and their potential applications in optical materials and environmental sensing (G. V. Muddapur et al., 2016).

Propriétés

IUPAC Name |

2-(3-ethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-12-7-5-6-11(10-12)13-8-3-4-9-14(13)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOHNGPCYXWZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374463 | |

| Record name | 3'-Ethoxy-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Ethoxy-biphenyl-2-carboxylic acid | |

CAS RN |

669713-70-6 | |

| Record name | 3′-Ethoxy[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Ethoxy-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1597443.png)

![2-[(4-Methylphenyl)thio]acetonitrile](/img/structure/B1597444.png)

![[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B1597448.png)

![(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B1597449.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine](/img/structure/B1597463.png)